BMS-8

Descripción

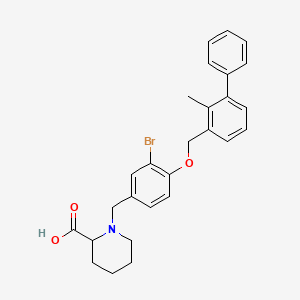

Structure

3D Structure

Propiedades

IUPAC Name |

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBPPWUGITQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-8, a Small Molecule Inhibitor of the PD-1/PD-L1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-8 is a small molecule inhibitor that disrupts the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. Unlike antibody-based therapies that target this pathway, BMS-8 acts by directly binding to PD-L1 and inducing its homodimerization, thereby preventing its interaction with the PD-1 receptor on T cells. This guide provides a comprehensive overview of the mechanism of action of BMS-8, including its molecular interactions, the downstream signaling consequences, and the experimental protocols used for its characterization.

Core Mechanism of Action: Induction of PD-L1 Dimerization

The primary mechanism of action of BMS-8 is the inhibition of the PD-1/PD-L1 protein-protein interaction. This is achieved not by competitive binding to the PD-1 binding site on PD-L1 in a 1:1 ratio, but through a novel mechanism that involves the induction of PD-L1 homodimerization.[1][2][3] BMS-8 binds to a hydrophobic pocket on the surface of PD-L1.[1] This binding event promotes the association of two PD-L1 molecules into a homodimer. The formation of this dimer sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream signaling that leads to T-cell exhaustion.

Molecular Interactions

X-ray crystallography studies of related Bristol-Myers Squibb (BMS) compounds have revealed the structural basis for this induced dimerization. One inhibitor molecule is situated at the center of the PD-L1 homodimer, occupying a deep, hydrophobic channel-like pocket formed at the interface of the two PD-L1 molecules.[1][2] This interaction is stabilized by non-polar interactions with key residues from both PD-L1 monomers.

Quantitative Data

The inhibitory activity of BMS-8 and its analogs has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds.

| Compound | Assay Type | IC50 (nM) | Reference |

| BMS-8 | HTRF Binding Assay | 146 | [] |

Note: The potency of small molecule inhibitors can vary depending on the specific assay conditions. The patent literature from Bristol-Myers Squibb discloses a wide range of analogs with IC50 values spanning from sub-nanomolar to micromolar concentrations in HTRF binding assays.[5][6]

Signaling Pathways

The PD-1/PD-L1 pathway plays a crucial role in regulating T-cell activation and preventing autoimmunity. However, cancer cells can exploit this pathway to evade immune surveillance.

The PD-1/PD-L1 Signaling Cascade

When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it initiates a negative feedback loop that suppresses T-cell function. The cytoplasmic tail of PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). Upon ligand binding, these motifs are phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2. SHP-2 dephosphorylates key downstream signaling molecules in the T-cell receptor (TCR) signaling pathway, such as ZAP70, PLCγ, and PI3K, thereby attenuating T-cell activation, cytokine production, and proliferation.

Disruption of the Signaling Pathway by BMS-8

By inducing the dimerization of PD-L1 and preventing its interaction with PD-1, BMS-8 effectively blocks the initiation of this inhibitory signaling cascade. This restores the T-cell's ability to recognize and eliminate cancer cells.

Experimental Protocols

The characterization of BMS-8 and its analogs relies on a suite of biophysical and cell-based assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

-

Recombinant human PD-1 and PD-L1 proteins are labeled with the appropriate HTRF donor and acceptor fluorophores.

-

The labeled proteins are incubated with varying concentrations of the test compound (e.g., BMS-8) in an assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and emission of the acceptor).

-

The ratio of the two signals is calculated and plotted against the compound concentration to determine the IC50 value.

Size Exclusion Chromatography (SEC)

SEC is used to demonstrate the induction of PD-L1 dimerization by BMS-8.

Principle: This chromatographic technique separates molecules based on their hydrodynamic radius. Larger molecules elute from the column earlier than smaller molecules.

Protocol Outline:

-

A size exclusion column is equilibrated with an appropriate buffer.

-

A sample of recombinant PD-L1 is injected onto the column, and its elution profile is recorded by monitoring the absorbance at 280 nm.

-

A separate sample of PD-L1 is pre-incubated with BMS-8 and then injected onto the same column.

-

The elution profiles of PD-L1 with and without BMS-8 are compared. An earlier elution time for the PD-L1 treated with BMS-8 indicates an increase in its molecular weight, consistent with dimerization.

Clinical Development Context

While "BMS-8" is a designation used in preclinical research, it is common for compounds to be renamed as they progress through the drug development pipeline. Several small molecule inhibitors of the PD-1/PD-L1 pathway from Bristol-Myers Squibb, with similar chemical scaffolds and mechanisms of action, have advanced into clinical trials. For instance, BMS-1166 is another potent PD-L1 inhibitor from this class that has been studied for its effects on PD-L1 trafficking and T-cell activation.[7] The clinical development of oral small molecule inhibitors of the PD-1/PD-L1 pathway represents a promising therapeutic alternative to monoclonal antibodies, potentially offering advantages in terms of administration, tissue penetration, and management of immune-related adverse events.

Conclusion

BMS-8 represents a novel class of small molecule immune checkpoint inhibitors that function by inducing the dimerization of PD-L1, thereby preventing its interaction with PD-1. This mechanism of action has been elucidated through a combination of biochemical, biophysical, and structural biology techniques. The continued development of orally bioavailable small molecule inhibitors targeting the PD-1/PD-L1 pathway holds significant promise for the future of cancer immunotherapy.

References

- 1. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2015034820A1 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Era in Immuno-Oncology: A Technical Guide to the Discovery of Bristol Myers Squibb's PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and preclinical development of Bristol Myers Squibb's pioneering programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) inhibitors, Nivolumab (BMS-936558) and BMS-936559. These monoclonal antibodies have revolutionized the landscape of cancer treatment by unleashing the body's own immune system to fight malignancies. This document provides a comprehensive overview of the core scientific principles, experimental methodologies, and critical data that underpinned their development.

Introduction: The Rationale for Targeting the PD-1/PD-L1 Pathway

The PD-1/PD-L1 axis serves as a critical immune checkpoint, a regulatory pathway that prevents excessive immune responses and maintains self-tolerance.[1] The PD-1 receptor, expressed on activated T cells, B cells, and natural killer (NK) cells, interacts with its ligands, PD-L1 and PD-L2.[2][3] This interaction delivers an inhibitory signal to the T cell, dampening its cytotoxic activity.[2] Many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, effectively creating an "immune shield" that allows them to evade destruction by the immune system.[2]

The therapeutic hypothesis, therefore, was straightforward yet profound: blocking the interaction between PD-1 and PD-L1 could restore the anti-tumor immune response. This principle guided the development of monoclonal antibodies designed to bind with high affinity and specificity to either PD-1 or PD-L1, preventing their engagement and thereby "releasing the brakes" on the immune system.

Antibody Discovery and Engineering

While the precise, proprietary details of the initial screening campaigns for Nivolumab and BMS-936559 are not fully disclosed in the public domain, the development of such high-affinity, fully human monoclonal antibodies typically involves established technologies like hybridoma or phage display.

Hybridoma technology involves immunizing mice (often transgenic mice capable of producing human antibodies) with the target antigen (recombinant human PD-1 or PD-L1). Antibody-producing B cells are then harvested from the spleen and fused with myeloma cells to create immortal hybridoma cell lines that continuously produce a specific monoclonal antibody.[4][5][6] These hybridomas are then screened for the production of antibodies with the desired characteristics.

Phage display technology offers an in vitro approach to antibody discovery. Large libraries of antibody fragments (such as Fab or scFv) are expressed on the surface of bacteriophages.[5][7][8] These phage libraries are then "panned" against the target antigen, allowing for the selection of phages displaying antibody fragments with high binding affinity. The genetic material encoding the selected antibody fragment can then be isolated and used to produce full-length antibodies.

Following initial identification, the antibodies underwent extensive engineering and characterization to optimize their therapeutic potential, including humanization (if necessary), affinity maturation, and selection of the appropriate IgG isotype (IgG4 for Nivolumab to minimize effector functions).[1][3]

Preclinical Characterization: In Vitro and In Vivo Efficacy

A battery of in vitro and in vivo studies was conducted to characterize the binding properties, functional activity, and preliminary safety of Nivolumab and BMS-936559.

Binding Affinity and Specificity

The binding affinities of Nivolumab and BMS-936559 to their respective targets were determined using surface plasmon resonance (SPR). These studies confirmed high-affinity binding, a critical attribute for a successful therapeutic antibody.

| Antibody | Target | Binding Affinity (KD) |

| Nivolumab (BMS-936558) | Human PD-1 | Sub-nanomolar range |

| BMS-936559 | Human PD-L1 | 0.83 nM[1] |

In Vitro Functional Assays

A key in vitro assay used to assess the functional activity of PD-1/PD-L1 inhibitors is the Mixed Lymphocyte Reaction (MLR) . This assay co-cultures immune cells from two different donors, leading to T-cell activation and proliferation, which is partially suppressed by the PD-1/PD-L1 pathway. The addition of a blocking antibody is expected to enhance this response.

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy human donors. From one donor, isolate CD4+ T cells (responder cells). From the second donor, generate monocyte-derived dendritic cells (stimulator cells).[9][10]

-

Co-culture: Co-culture the responder T cells and stimulator dendritic cells at an appropriate ratio (e.g., 10:1) in a 96-well plate.[9][10]

-

Treatment: Add serial dilutions of the test antibody (Nivolumab or BMS-936559) or an isotype control antibody to the co-culture.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.[10]

-

Readout: Assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE). Measure cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex bead-based assay.[9][11]

Nivolumab and BMS-936559 demonstrated potent enhancement of T-cell proliferation and cytokine secretion in MLR assays, confirming their ability to block the inhibitory PD-1/PD-L1 signal.[12]

In Vivo Efficacy in Animal Models

The anti-tumor activity of the PD-1/PD-L1 inhibitors was evaluated in various preclinical animal models, primarily syngeneic mouse tumor models where the mice have a competent immune system.

Experimental Protocol: Syngeneic Mouse Tumor Model

-

Tumor Cell Implantation: Subcutaneously implant a murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) into immunocompetent mice (e.g., C57BL/6).[13]

-

Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Antibody Administration: Administer the anti-PD-1 or anti-PD-L1 antibody (or a murine surrogate) and an isotype control antibody intraperitoneally or intravenously at specified doses and schedules.[13]

-

Tumor Growth Monitoring: Measure tumor volume and body weight two to three times per week.

-

Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors and spleens for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) and cytokine profiling.

In these models, treatment with anti-PD-1 and anti-PD-L1 antibodies led to significant inhibition of tumor growth and, in some cases, complete tumor regression.[13]

Non-Clinical Safety and Toxicology

Toxicology studies were conducted in non-human primates (cynomolgus monkeys) to assess the safety profile of Nivolumab and BMS-936559. These studies are crucial for determining a safe starting dose for human clinical trials. Nivolumab was generally well-tolerated in these studies, with no major target organ toxicities identified.[1]

Clinical Development and Efficacy

The promising preclinical data paved the way for the clinical development of Nivolumab and BMS-936559. Phase 1 clinical trials were initiated to evaluate the safety, tolerability, and preliminary efficacy of these agents in patients with various advanced solid tumors.

Nivolumab (BMS-936558) Clinical Trial Data (Phase 1)

| Cancer Type | Objective Response Rate (ORR) | Reference |

| Non-Small Cell Lung Cancer | 17% | [14] |

| Melanoma | 28% | [14] |

| Renal Cell Carcinoma | 27% | [14] |

BMS-936559 Clinical Trial Data (Phase 1)

| Cancer Type | Objective Response Rate (ORR) | Reference |

| Non-Small Cell Lung Cancer | 10% | [15][16][17] |

| Melanoma | 17% | [15][16][17] |

| Renal Cell Carcinoma | 12% | [15][16][17] |

These early clinical studies demonstrated durable responses in a subset of patients with heavily pre-treated, advanced cancers, validating the PD-1/PD-L1 pathway as a transformative target in oncology.[14][15][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

PD-1/PD-L1 Signaling Pathway

Caption: The PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Mechanism of Action of PD-1/PD-L1 Inhibitors

Caption: Mechanism of action of PD-1 and PD-L1 inhibitor antibodies.

Antibody Discovery Workflow

Caption: A generalized workflow for therapeutic antibody discovery.

Conclusion

The discovery and development of Nivolumab and BMS-936559 represent a landmark achievement in oncology. Through a rigorous process of antibody discovery, preclinical characterization, and clinical testing, Bristol Myers Squibb successfully translated a fundamental understanding of immune regulation into a powerful new class of cancer therapies. This technical guide provides a glimpse into the core scientific endeavors that laid the groundwork for the immuno-oncology revolution, offering valuable insights for researchers and drug developers seeking to build upon this legacy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. nivolumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. genextgenomics.com [genextgenomics.com]

- 5. Choosing the Right Antibody Generation Method: Phage Display, Hybridoma, or Single B Cell Cloning | ChemPartner [chempartner.com]

- 6. Hybridoma vs Phage Display for Monoclonal Antibody Production: Which Technique for Which Purpose? | Technology Networks [technologynetworks.com]

- 7. Antibody Phage Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phage Display vs. Hybridoma Technology: Revolutionizing Antibody Discovery with High-Diversity Libraries - Creative Biolabs [biotechphage.com]

- 9. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]

- 10. sartorius.com [sartorius.com]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. In vitro characterization of the anti-PD-1 antibody nivolumab, BMS-936558, and in vivo toxicology in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bristol Myers Squibb - Investigational Anti-PD-1 Immunotherapy BMS-936558 Showed Clinical Activity in Phase 1 Trial of Patients with Previously-Treated Non-Small-Cell Lung Cancer, Metastatic Melanoma and Renal Cell Cancer [news.bms.com]

- 15. PD-1/PD-L1 pathway as a target for cancer immunotherapy: Safety and clinical activity of BMS-936559, an anti-PD-L1 antibody, in patients with solid tumors. - ASCO [asco.org]

- 16. researchgate.net [researchgate.net]

- 17. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Synthesis and Characterization of BMS-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of BMS-8, a small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary details to understand and potentially replicate the synthesis and analysis of this compound.

Introduction

BMS-8, with the chemical name 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid, is a novel immunomodulator that targets the PD-1/PD-L1 immune checkpoint pathway.[1][2] Unlike monoclonal antibody-based therapies, small molecule inhibitors like BMS-8 offer potential advantages such as oral bioavailability and improved tissue penetration. BMS-8 functions by binding directly to PD-L1 and inducing its homodimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[3][4][5] This blockade of the PD-1/PD-L1 signaling cascade is a critical mechanism for restoring anti-tumor immunity.

Synthesis of BMS-8

The synthesis of BMS-8 is a multi-step process that involves the preparation of a key biphenylmethanol intermediate, followed by an etherification reaction and a final reductive amination step.

Synthesis of the Key Intermediate: (2-methyl[1,1'-biphenyl]-3-yl)methanol

The synthesis of the pivotal intermediate, (2-methyl[1,1'-biphenyl]-3-yl)methanol, is achieved via a Suzuki coupling reaction.

Experimental Protocol:

A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct (20.2 mg, 25.0 µmol) is prepared in a solution of ethanol (3.3 mL) and toluene (10 mL) under an argon atmosphere. To this solution, 2M sodium bicarbonate (10 mL) is added, and the mixture is heated at 80°C for 3 hours. After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated sodium chloride solution (50 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 12:1) to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.

Table 1: Characterization Data for (2-methyl[1,1'-biphenyl]-3-yl)methanol

| Parameter | Value |

| Melting Point | 74-76 °C |

| IR (KBr, cm⁻¹) | 3350, 3049, 1600, 1465, 1050, 755 |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 77.1, 76.7, 64.1, 15.9 |

| HRMS (ESI) [M+Na]⁺ | Calculated: 221.0937, Found: 221.0939 |

Synthesis of BMS-8

The final steps in the synthesis of BMS-8 involve the etherification of a substituted benzaldehyde with the previously synthesized biphenylmethanol intermediate, followed by reductive amination.

Experimental Protocol:

-

Step 1: Etherification: A suitable 3-bromo-4-hydroxybenzaldehyde derivative is reacted with (2-methyl-[1,1'-biphenyl]-3-yl)methanol under Williamson ether synthesis conditions. This typically involves a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) with heating. The product, 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde, is then isolated and purified.

-

Step 2: Reductive Amination: The aldehyde from the previous step is reacted with L-pipecolic acid (piperidine-2-carboxylic acid) in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction mixture is stirred at room temperature until completion. Following an aqueous workup, the final product, BMS-8, is purified by chromatography.

Characterization of BMS-8

The structural integrity and purity of the synthesized BMS-8 are confirmed through various analytical techniques.

Table 2: Physicochemical Properties of BMS-8

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈BrNO₃ | [2] |

| Molecular Weight | 494.4 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][2] |

| UV λmax | 234 nm | [2] |

| Solubility | Slightly soluble in Methanol | [2] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of BMS-8. The spectra are expected to show characteristic peaks corresponding to the aromatic, aliphatic, and carboxylic acid protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): The purity of BMS-8 is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The detection is usually performed using a UV detector at the λmax of the compound.

-

Size Exclusion Chromatography (SEC): This technique has been used to demonstrate the ability of BMS-8 to induce the dimerization of PD-L1 in solution.[3]

Mechanism of Action and Signaling Pathway

BMS-8 exerts its immunomodulatory effects by disrupting the interaction between PD-1 and PD-L1.

PD-L1 Dimerization

BMS-8 binds to a hydrophobic pocket at the interface of two PD-L1 molecules, stabilizing a homodimeric conformation.[3][4] This induced dimerization sterically prevents the binding of PD-L1 to the PD-1 receptor on T-cells.

Inhibition of the PD-1 Signaling Pathway

The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to T-cell exhaustion and reduced anti-tumor immunity. By preventing the PD-1/PD-L1 interaction, BMS-8 inhibits this negative regulatory signal, thereby restoring T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.

Experimental Workflows

Synthesis Workflow

The overall synthetic route for BMS-8 is summarized in the following workflow diagram.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of synthesized BMS-8.

References

- 1. BMS-8 - Biochemicals - CAT N°: 22355 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMS-8 | PD-1/PD-L1 | TargetMol [targetmol.com]

An In-depth Technical Guide to the Design and Development of BMS-8 Analogues as PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, development, and mechanism of action of BMS-8 and its analogues, a class of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.

Introduction: Targeting the PD-1/PD-L1 Pathway with Small Molecules

The interaction between PD-1, an immune checkpoint receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion.[1] Blocking this interaction can restore anti-tumor immunity, a strategy that has been successfully exploited by monoclonal antibody therapies.[2] However, small-molecule inhibitors offer potential advantages, including oral bioavailability, better tumor penetration, and lower manufacturing costs.[3]

BMS-8 and its analogues, based on a (2-methyl-3-biphenylyl)methanol scaffold, represent a pioneering class of non-peptidic small molecules that inhibit the PD-1/PD-L1 interaction.[4] This guide delves into the core aspects of their design, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Mechanism of Action: Inducing PD-L1 Homodimerization

Unlike antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-8 and its analogues employ a unique mechanism of action. These small molecules bind directly to PD-L1, inducing the formation of a PD-L1 homodimer.[3][4] This dimerization sterically occludes the PD-1 binding site on PD-L1, thereby preventing its interaction with the PD-1 receptor on T cells.[4]

Structural studies have revealed that a single small molecule binds at the interface of the PD-L1 dimer, nestled within a hydrophobic pocket.[5] Key residues on both PD-L1 monomers that interact with the inhibitor include Ile54, Tyr56, Met115, Ala121, and Tyr123.[5]

Quantitative Data and Structure-Activity Relationship (SAR)

The development of BMS-8 analogues has been guided by extensive structure-activity relationship studies to optimize their potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

| Compound | Structure | HTRF IC50 (nM)[3][6][7] | Binding Affinity (KD) (µM)[7] |

| BMS-8 | [Image of BMS-8 structure] | 146 | - |

| BMS-37 | [Image of BMS-37 structure] | - | - |

| BMS-202 | [Image of BMS-202 structure] | 18 | 8 |

| BMS-242 | [Image of BMS-242 structure] | - | - |

| BMS-1001 | [Image of BMS-1001 structure] | - | - |

| BMS-1166 | [Image of BMS-1166 structure] | 1.4 | - |

| BMS-1058 | [Image of BMS-1058 structure] | 0.48 | - |

Note: IC50 values can vary depending on the specific assay conditions.

The SAR studies on this series of compounds have highlighted several key structural features that influence their inhibitory activity. The biphenyl core is essential for binding to the hydrophobic pocket of PD-L1.[3][6] Modifications to the peripheral groups have been explored to enhance potency and improve pharmacokinetic properties. For instance, the development from BMS-8 to the more potent BMS-202 and subsequently to compounds like BMS-1166 demonstrates the successful optimization of these interactions.[1][8]

Experimental Protocols

Synthesis of the (2-methyl-3-biphenylyl)methanol Scaffold

A general synthetic approach to the core scaffold of BMS-8 analogues involves a Suzuki coupling reaction.

Synthesis of BMS-202 (Representative Analogue) [6]

A detailed, multi-step synthesis is required for BMS-202. The key steps typically involve:

-

Suzuki Coupling: Coupling of 3-bromo-2-methylaniline with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) to form the biphenyl core.[6]

-

Functional Group Interconversion: Conversion of the amino group to other functional groups as required for building the rest of the molecule.

-

Coupling of Side Chains: Introduction of the methoxypyridine and the N-acetylethylenediamine side chains through appropriate coupling reactions.

For a detailed, step-by-step protocol, researchers should refer to the supplementary information of relevant publications or the original patent documentation (WO2015034820).[5][9]

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is the primary assay used to determine the IC50 values of the inhibitors.

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or APC) conjugated to anti-tag antibodies. Recombinant tagged PD-1 and PD-L1 proteins are used. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Detailed Protocol: [6]

-

Reagents and Materials:

-

Recombinant human PD-1 protein with a tag (e.g., Fc-tag).

-

Recombinant human PD-L1 protein with a tag (e.g., His-tag).

-

Anti-tag antibody conjugated to Europium cryptate (donor).

-

Anti-tag antibody conjugated to a suitable acceptor (e.g., d2, APC).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

-

384-well low-volume white plates.

-

Test compounds serially diluted in DMSO.

-

-

Procedure: a. Add 2 µL of the serially diluted test compound or control (DMSO) to the wells of the 384-well plate. b. Add 4 µL of a solution containing the tagged PD-1 and PD-L1 proteins to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. d. Add 4 µL of a solution containing the donor and acceptor anti-tag antibodies. e. Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light. f. Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). g. Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the direct binding of the small molecules to PD-L1 and to map the binding site.

Principle: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on 15N-labeled PD-L1. Upon binding of a small molecule, the chemical environment of the amino acid residues in the binding site changes, leading to chemical shift perturbations in the HSQC spectrum.

Protocol Outline:

-

Sample Preparation: Prepare a solution of 15N-labeled recombinant PD-L1 in a suitable NMR buffer (e.g., phosphate buffer at a specific pH).

-

Data Acquisition: Acquire a baseline 1H-15N HSQC spectrum of the protein.

-

Titration: Add increasing concentrations of the small molecule inhibitor to the protein sample and acquire an HSQC spectrum at each concentration.

-

Data Analysis: Analyze the chemical shift perturbations of the backbone amide signals to identify the residues involved in the interaction.

Size Exclusion Chromatography (SEC)

SEC is employed to demonstrate the inhibitor-induced dimerization of PD-L1 in solution.

Principle: SEC separates molecules based on their hydrodynamic radius. A dimeric protein will have a larger size and thus elute earlier from the column compared to its monomeric form.

Protocol Outline:

-

Column and Buffer: Use a size exclusion column with an appropriate separation range, equilibrated with a suitable buffer.

-

Sample Preparation: Prepare samples of PD-L1 alone and PD-L1 incubated with the small molecule inhibitor.

-

Chromatography: Inject the samples onto the SEC column and monitor the elution profile using UV absorbance at 280 nm.

-

Analysis: Compare the retention times of the protein with and without the inhibitor. A shift to an earlier retention time in the presence of the inhibitor indicates the formation of a larger species, consistent with dimerization.

Visualizations

Caption: PD-1/PD-L1 signaling pathway.

Caption: Mechanism of action of BMS-8 analogues.

Caption: HTRF assay workflow.

Conclusion

BMS-8 and its analogues represent a significant advancement in the development of small-molecule immune checkpoint inhibitors. Their unique mechanism of inducing PD-L1 dimerization provides a compelling alternative to antibody-based therapies. The detailed experimental protocols and structure-activity relationships presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further optimization of this chemical scaffold holds the promise of delivering orally bioavailable and highly effective treatments for a wide range of cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2015034820A1 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Target Identification and Validation of BMS-8, a PD-L1 Dimerizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of BMS-8, a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. This document details the mechanism of action, quantitative binding and activity data, and the experimental methodologies used to characterize this compound.

Executive Summary

BMS-8 is a small molecule inhibitor that targets the immune checkpoint protein PD-L1.[1][2][3][4] Unlike therapeutic antibodies that block the PD-1/PD-L1 interaction, BMS-8 employs a distinct mechanism of action. It binds directly to a hydrophobic pocket on PD-L1, inducing its homodimerization.[1][2][5][6] This dimerization sterically hinders the binding of PD-L1 to its receptor, PD-1, thereby disrupting the immunosuppressive signal and promoting T-cell activation. The target of BMS-8 has been unequivocally identified as PD-L1 through a series of biophysical and structural biology techniques. Validation of this target has been demonstrated through both biochemical and cellular assays, with its analog BMS-202 showing in vivo anti-tumor activity.

Target Identification: Unveiling the Molecular Target of BMS-8

The primary molecular target of BMS-8 has been identified as Programmed Death-Ligand 1 (PD-L1). This was determined through a series of rigorous experimental techniques designed to elucidate the direct binding partner of the small molecule.

Biophysical and Biochemical Assays

Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial studies to pinpoint the direct binding partner of BMS-8 and its analogs utilized NMR spectroscopy. These experiments demonstrated that BMS compounds, including BMS-8, directly bind to PD-L1, not PD-1.[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: The inhibitory effect of BMS-8 on the PD-1/PD-L1 interaction was quantified using HTRF assays.[3][4] This competitive binding assay measures the disruption of the interaction between recombinant PD-1 and PD-L1 proteins in the presence of the inhibitor.

Thermal Shift Assay: The direct binding of BMS-8 to PD-L1 was further confirmed by thermal shift assays. BMS-8 was shown to increase the melting temperature (Tm) of PD-L1 by 9.4°C, indicating a stabilizing interaction upon binding. In contrast, it did not significantly affect the thermal stability of the related protein PD-L2.[5]

Structural Biology

X-ray Crystallography: The definitive confirmation of PD-L1 as the target of BMS-8 and the elucidation of its mechanism of action came from X-ray crystallography studies. The crystal structure of the PD-L1/BMS-8 complex revealed that BMS-8 binds to a hydrophobic cavity on the surface of PD-L1.[5] This binding event induces the formation of a PD-L1 homodimer, effectively sequestering PD-L1 and preventing its interaction with PD-1. The key residues on PD-L1 involved in the interaction with BMS-8 include Ile54, Tyr56, Met115, and Ala121.[1][3]

Mechanism of Action: Induction of PD-L1 Homodimerization

The primary mechanism of action of BMS-8 is the induction of PD-L1 homodimerization.[1][2][5][6] This process is a key differentiator from antibody-based PD-1/PD-L1 inhibitors.

Signaling Pathway

The signaling pathway targeted by BMS-8 is the PD-1/PD-L1 immune checkpoint pathway. Under normal physiological conditions, the binding of PD-L1 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune tolerance. By inducing PD-L1 dimerization, BMS-8 prevents this interaction, thereby blocking the immunosuppressive signal and restoring T-cell activity against tumor cells.

PD-1/PD-L1 Signaling and BMS-8 Inhibition

Evidence for Dimerization

Size Exclusion Chromatography (SEC): Experiments using size exclusion chromatography demonstrated that in the presence of BMS-8, PD-L1 elutes at a volume corresponding to a higher molecular weight, consistent with a dimeric state. In contrast, apo-PD-L1 (without BMS-8) elutes as a monomer.[5]

Target Validation: Demonstrating Biological Function

Validation of PD-L1 as the target of BMS-8 was achieved through cellular assays that demonstrated the functional consequences of inhibiting the PD-1/PD-L1 interaction. Much of the cellular and in vivo data comes from studies on BMS-202, a close and potent analog of BMS-8.

Cellular Assays

T-Cell Activation Assays: The functional effect of blocking the PD-1/PD-L1 interaction is the restoration of T-cell activity. Cell-based assays using co-cultures of PD-L1-expressing cells and PD-1-expressing Jurkat T-cells (a human T-lymphocyte cell line) are used to assess this. In these systems, the interaction between PD-1 and PD-L1 suppresses T-cell receptor (TCR) signaling. The addition of a PD-1/PD-L1 inhibitor like BMS-8 or its analogs reverses this suppression, leading to an increase in T-cell activation, which can be measured by the secretion of cytokines like IL-2 or IFN-γ, or through reporter gene assays (e.g., NFAT-luciferase).[7]

Cell Proliferation Assays: BMS-202, an analog of BMS-8, has been shown to inhibit the proliferation of PD-L1-positive cancer cells and anti-CD3 activated Jurkat cells in vitro.[1]

In Vivo Studies

Xenograft Tumor Models: In vivo validation has been demonstrated using humanized mouse models. In a study with the BMS-8 analog BMS-202, treatment of mice bearing human lymphoma xenografts resulted in significant anti-tumor activity, with a 41% growth inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-8 and its analog BMS-202.

| Compound | Assay | Parameter | Value | Reference |

| BMS-8 | HTRF Binding Assay | IC50 | 146 nM | [3][4] |

| BMS-8 | Binding Assay | IC50 | 7.2 µM | [1] |

| BMS-8 | Thermal Shift Assay | ΔTm (PD-L1) | +9.4°C | [5] |

| BMS-202 | HTRF Binding Assay | IC50 | 18 nM | [1] |

| BMS-202 | Binding Affinity | Kd | 8 µM | [1] |

| BMS-202 | Cell Proliferation (SCC-3) | IC50 | 15 µM | [1] |

| BMS-202 | Cell Proliferation (Jurkat) | IC50 | 10 µM | [1] |

Note on IC50 Discrepancy: The different reported IC50 values for BMS-8 may be due to variations in assay conditions, protein constructs, or the specific techniques employed. It is common for such values to differ between different experimental setups.[8]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol describes a representative method for quantifying the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay measures the proximity of two molecules, in this case, recombinant PD-1 and PD-L1, which are tagged with different fluorophores (a donor and an acceptor). When the proteins interact, the fluorophores are brought close together, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human PD-1-Ig fusion protein

-

Recombinant human PD-L1-His fusion protein

-

Europium cryptate-labeled anti-human Ig antibody (donor)

-

Allophycocyanin (APC)-labeled anti-His antibody (acceptor)

-

HTRF assay buffer (e.g., dPBS with 0.1% BSA, 0.05% Tween-20)

-

BMS-8 or other test compounds

-

Microplate reader capable of HTRF detection

Procedure:

-

Prepare serial dilutions of the test compound (BMS-8) in HTRF assay buffer.

-

In a 384-well plate, add the test compound to the wells.

-

Add PD-L1-His to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Add PD-1-Ig to the wells and incubate for another defined period (e.g., 15 minutes) to allow for protein-protein interaction.

-

Add the HTRF detection antibodies (anti-Ig-Europium and anti-His-APC) and incubate for a sufficient time (e.g., 30 minutes) to allow for antibody binding.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium cryptate).

-

Calculate the ratio of the 665 nm to 620 nm signals and plot the results against the compound concentration to determine the IC50 value.

HTRF Assay Workflow

Size Exclusion Chromatography for Dimerization Analysis

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as protein dimers, travel through the column faster and elute earlier than smaller molecules, like monomers.

Materials:

-

Purified recombinant PD-L1 protein

-

BMS-8

-

SEC column with an appropriate molecular weight range

-

HPLC or FPLC system

-

SEC running buffer (e.g., phosphate-buffered saline)

Procedure:

-

Equilibrate the SEC column with the running buffer.

-

Prepare two samples of PD-L1 at the same concentration: one with DMSO (vehicle control) and one with an excess of BMS-8 dissolved in DMSO.

-

Incubate the samples for a sufficient time to allow for binding and dimerization.

-

Inject the control sample onto the equilibrated SEC column and record the chromatogram (UV absorbance at 280 nm).

-

Inject the BMS-8-treated sample onto the column and record the chromatogram under the same conditions.

-

Compare the elution profiles. A shift to an earlier elution time for the BMS-8-treated sample indicates an increase in the apparent molecular weight, consistent with dimerization.

Jurkat-based T-Cell Activation Assay

Principle: This cell-based assay measures the ability of an inhibitor to reverse PD-L1-mediated suppression of T-cell activation. It utilizes engineered Jurkat T-cells that express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.

Materials:

-

PD-1/NFAT-luciferase Jurkat T-cells (effector cells)

-

PD-L1 expressing cells (target cells, e.g., CHO or a cancer cell line)

-

T-cell receptor (TCR) activator (e.g., anti-CD3 antibody or engineered on target cells)

-

BMS-8 or other test compounds

-

Cell culture medium

-

Luciferase substrate

-

Luminometer

Procedure:

-

Plate the PD-L1 expressing target cells in a 96-well plate. If necessary, stimulate TCR with plate-bound anti-CD3.

-

Add serial dilutions of the test compound (BMS-8) to the wells.

-

Add the PD-1/NFAT-luciferase Jurkat T-cells to the wells.

-

Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C.

-

After incubation, add the luciferase substrate to the wells.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence in the presence of BMS-8 indicates a reversal of PD-L1-mediated T-cell suppression. Plot the luminescence signal against compound concentration to determine the EC50.

Logical Flow of T-Cell Activation Assay

Conclusion

The target of the small molecule BMS-8 has been robustly identified and validated as PD-L1. Through a unique mechanism of inducing PD-L1 homodimerization, BMS-8 effectively blocks the interaction with the PD-1 receptor. This has been demonstrated through a combination of biochemical, biophysical, and cellular assays. The data from its analog, BMS-202, further supports the therapeutic potential of this class of compounds in cancer immunotherapy by demonstrating in vivo efficacy. This technical guide provides a foundational understanding of the preclinical characterization of BMS-8 for professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-202 - Wikipedia [en.wikipedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

Unveiling the Binding Affinity of BMS-8 to PD-L1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BMS-8, a small molecule inhibitor, to its target, Programmed Death-Ligand 1 (PD-L1). This document details the quantitative binding data, experimental methodologies, and the underlying mechanism of action, offering valuable insights for researchers in immunology and oncology drug development.

Quantitative Binding Affinity of BMS-8 to PD-L1

BMS-8 is a small molecule inhibitor that disrupts the interaction between PD-1 and PD-L1. Its binding affinity has been characterized using various biochemical and biophysical assays, with the half-maximal inhibitory concentration (IC50) being the most frequently reported metric. The IC50 values for BMS-8 have been reported in a range, which can be attributed to variations in assay conditions and formats.

A summary of the reported IC50 values for BMS-8 and a related, more potent compound, BMS-202, is presented below for comparative analysis.

| Compound | IC50 Value (µM) | Assay Type | Reference |

| BMS-8 | 0.146 | HTRF | |

| BMS-8 | 7.2 | HTRF | [1][2][3] |

| BMS-202 | 0.018 | HTRF |

Mechanism of Action: Inducing PD-L1 Dimerization

BMS-8 and related compounds directly bind to PD-L1, not PD-1. The binding of BMS-8 to PD-L1 induces the formation of a PD-L1 homodimer.[1][2][3] This dimerization sterically hinders the interaction of PD-L1 with its natural binding partner, the PD-1 receptor on T-cells.[4] By preventing the PD-1/PD-L1 interaction, BMS-8 effectively blocks the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activity against tumors.[5] Computational studies have shown that BMS-8 has a more stable binding mode with one PD-L1 monomer over the other, and this interaction is stabilized by non-polar interactions with key residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both monomers.[6][2][3][7]

Signaling Pathway and BMS-8 Inhibition

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by BMS-8.

Caption: PD-1/PD-L1 signaling and BMS-8 mechanism.

Experimental Protocols

The binding affinity and inhibitory activity of BMS-8 are primarily determined using Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Allophycocyanin - APC). Recombinant PD-1 and PD-L1 proteins are tagged with components that allow for their detection by fluorophore-conjugated antibodies. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like BMS-8 disrupts this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag).

-

Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag).

-

Europium cryptate-labeled anti-human IgG antibody (for PD-1-Fc).

-

APC-conjugated anti-His antibody (for PD-L1-His).

-

Assay buffer: PBS (pH 7.4) with 0.05% Tween-20 and 0.1% BSA.

-

BMS-8 compound serially diluted in DMSO.

-

384-well low volume white plates.

-

HTRF-compatible plate reader.

-

-

Procedure: a. Prepare serial dilutions of BMS-8 in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%). b. Add the diluted BMS-8 or control (DMSO) to the wells of the 384-well plate. c. Add a solution containing recombinant human PD-1-Fc and PD-L1-His proteins to each well. d. Incubate the plate at room temperature for a pre-determined time (e.g., 40 minutes) to allow the inhibitor to bind to PD-L1. e. Add the HTRF detection reagents (Europium cryptate-labeled anti-human IgG and APC-conjugated anti-His antibody) to each well. f. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark. g. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10^4. b. Plot the HTRF ratio against the logarithm of the BMS-8 concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

HTRF Experimental Workflow

Caption: HTRF workflow for BMS-8 affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between molecules in real-time.

Principle: One of the binding partners (the ligand, e.g., PD-L1) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., BMS-8) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Detailed Protocol:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Recombinant human PD-L1 protein.

-

Running buffer (e.g., HBS-EP+).

-

BMS-8 compound serially diluted in running buffer.

-

-

Procedure: a. Immobilization: Immobilize recombinant human PD-L1 onto the sensor chip surface using standard amine coupling chemistry. b. Binding Analysis: i. Inject a series of concentrations of BMS-8 over the immobilized PD-L1 surface and a reference surface (without PD-L1). ii. Monitor the association of BMS-8 to PD-L1 in real-time. iii. After the association phase, flow running buffer over the surface to monitor the dissociation of the BMS-8/PD-L1 complex. c. Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound analyte.

-

Data Analysis: a. Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure the inhibition of the PD-1/PD-L1 interaction.

Principle: In a competitive ELISA format, recombinant PD-L1 is coated onto the wells of a microplate. A constant concentration of biotinylated PD-1 and varying concentrations of the inhibitor (BMS-8) are then added. The amount of biotinylated PD-1 that binds to the coated PD-L1 is inversely proportional to the concentration of the inhibitor. The bound biotinylated PD-1 is then detected using streptavidin-HRP and a colorimetric substrate.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human PD-L1 protein.

-

Biotinylated recombinant human PD-1 protein.

-

BMS-8 compound serially diluted.

-

96-well ELISA plates.

-

Coating buffer, wash buffer, and blocking buffer.

-

Streptavidin-HRP.

-

TMB substrate and stop solution.

-

Microplate reader.

-

-

Procedure: a. Coat the wells of a 96-well plate with recombinant human PD-L1 overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add serial dilutions of BMS-8 to the wells. d. Add a constant concentration of biotinylated PD-1 to all wells. e. Incubate to allow for competitive binding. f. Wash the plate to remove unbound reagents. g. Add streptavidin-HRP and incubate. h. Wash the plate and add TMB substrate. i. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: a. Plot the absorbance values against the logarithm of the BMS-8 concentration. b. Determine the IC50 value by fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of the binding characteristics of BMS-8 to PD-L1. The detailed protocols and mechanistic insights are intended to aid researchers in the design and execution of their own studies in the dynamic field of cancer immunotherapy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. BMS-8 | PD-1/PD-L1 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. revvity.com [revvity.com]

- 6. scilit.com [scilit.com]

- 7. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Oral Immuno-oncology: A Technical Guide to the Discovery of Small Molecule PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis have demonstrated remarkable clinical success. However, these large-molecule therapeutics are not without their limitations, including intravenous administration, potential for immunogenicity, and high manufacturing costs. This has spurred the intensive pursuit of small molecule inhibitors that can overcome these challenges, offering the promise of orally bioavailable, cost-effective, and potentially more manageable cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and development of these pioneering small molecule PD-1/PD-L1 inhibitors.

The PD-1/PD-L1 Signaling Axis: A Key Immune Checkpoint

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, serves as a critical immune checkpoint. This binding event transmits an inhibitory signal into the T cell, suppressing its cytotoxic activity and allowing cancer cells to evade immune surveillance. The primary goal of PD-1/PD-L1 blockade is to disrupt this interaction, thereby restoring the T cell's ability to recognize and eliminate malignant cells.

Discovery of Small Molecule PD-1/PD-L1 Inhibitors: A Workflow

The identification of potent and selective small molecule inhibitors of the PD-1/PD-L1 interaction is a multi-step process that integrates computational and experimental approaches.

Key Small Molecule PD-1/PD-L1 Inhibitors

A number of small molecule inhibitors targeting the PD-1/PD-L1 pathway have been identified, with several advancing to clinical trials. These compounds often work by inducing the dimerization of PD-L1, a mechanism distinct from the direct blockade of the PD-1/PD-L1 interface by monoclonal antibodies.[1][2]

| Compound Name | Developer/Originator | Chemical Structure | IC50 (nM) | Assay Type | Reference |

| BMS-202 | Bristol Myers Squibb | C₂₅H₂₉N₃O₃ | 18 | HTRF | [3] |

| BMS-1058 | Bristol Myers Squibb | C₃₄H₃₈N₄O₆ | 0.48 | HTRF | [4] |

| INCB086550 | Incyte Corporation | C₄₁H₃₉N₇O₄ | 3.1 (human) | HTRF | [5] |

| CA-170 | Aurigene/Curis | C₁₂H₂₀N₆O₇ | N/A | Dual VISTA/PD-L1 inhibitor | [6][7] |

| A9 | Unknown | Not publicly available | 0.93 | HTRF | [4] |

Experimental Protocols

The characterization of small molecule PD-1/PD-L1 inhibitors relies on a suite of biophysical and cell-based assays to determine their potency, binding kinetics, and functional effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a high-throughput screening method used to measure the inhibition of the PD-1/PD-L1 interaction.

Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., anti-tag antibody for tagged PD-L1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, and fluorophore-conjugated anti-tag antibodies are prepared in an appropriate assay buffer.

-

Compound Plating: Test compounds are serially diluted and plated in a low-volume 384-well plate.

-

Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells containing the test compounds and incubated to allow for binding.

-

Detection: Fluorophore-conjugated anti-tag antibodies are added, and the plate is incubated to allow for the detection of the protein-protein interaction.

-

Signal Measurement: The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., PD-L1) is immobilized on the chip surface. When the other molecule (the small molecule inhibitor) flows over the surface and binds, the local refractive index changes, resulting in a measurable signal (response units, RU).

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., recombinant human PD-1) is immobilized onto the surface.

-

Analyte Preparation: The small molecule inhibitor is prepared in a series of concentrations in a suitable running buffer.

-

Binding Measurement: The analyte is injected over the sensor chip surface at a constant flow rate. The association phase is monitored in real-time.

-

Dissociation Measurement: The running buffer is then flowed over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: The chip surface is regenerated using a specific solution to remove the bound analyte, preparing it for the next cycle.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

T-Cell Activation/IFN-γ Release Assay

This cell-based functional assay assesses the ability of small molecule inhibitors to restore T-cell effector function in the presence of PD-L1-expressing cells.[7][8][11]

Principle: T-cells, when activated, produce cytokines such as interferon-gamma (IFN-γ). In a co-culture system with PD-L1-expressing tumor cells, T-cell activation and IFN-γ production are suppressed. An effective PD-1/PD-L1 inhibitor will block this suppression, leading to an increase in IFN-γ secretion, which can be quantified by ELISA or ELISpot.

Protocol Outline: [12]

-

Cell Culture:

-

Maintain a PD-L1-expressing tumor cell line (e.g., MDA-MB-231). To enhance PD-L1 expression, cells can be pre-treated with IFN-γ.[5]

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and enrich for T cells.

-

-

Co-culture Setup:

-

Plate the PD-L1-expressing tumor cells in a 96-well plate.

-

Add the isolated T cells to the wells at a specific effector-to-target ratio.

-

Add the small molecule inhibitor at various concentrations. Include appropriate controls (e.g., vehicle, anti-PD-1 antibody).

-

-

Incubation: Co-culture the cells for a defined period (e.g., 72 hours) to allow for T-cell activation and cytokine secretion.[5]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

IFN-γ Quantification (ELISA):

-

Coat an ELISA plate with an anti-IFN-γ capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add a biotinylated anti-IFN-γ detection antibody.

-

Add streptavidin-HRP.

-

Add a TMB substrate and stop solution.

-

Measure the absorbance at 450 nm and calculate the IFN-γ concentration based on the standard curve.

-

The Future of Small Molecule PD-1/PD-L1 Inhibitors

The development of small molecule PD-1/PD-L1 inhibitors represents a significant advancement in cancer immunotherapy. These orally available agents have the potential to offer greater convenience, improved safety profiles, and enhanced tissue penetration compared to their antibody counterparts. As our understanding of the intricate mechanisms of immune regulation deepens, and as medicinal chemistry and drug discovery technologies continue to evolve, the pipeline of these promising therapeutics is expected to expand, heralding a new era of oral immuno-oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.setu.ie [research.setu.ie]

- 12. m.youtube.com [m.youtube.com]

Preclinical Profile of BMS-8: A PD-L1 Dimerizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-8 is a novel small-molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. Unlike antibody-based checkpoint inhibitors, BMS-8 employs a distinct mechanism of action by directly binding to PD-L1 and inducing its homodimerization, thereby preventing its interaction with the PD-1 receptor on T cells. This whitepaper provides a comprehensive overview of the available preclinical data on BMS-8, detailing its mechanism of action, in vitro efficacy, and the current understanding of its signaling pathway engagement.

Quantitative Data Summary

The following table summarizes the key quantitative preclinical data identified for BMS-8.

| Parameter | Value | Assay | Source |

| IC50 | 146 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1] |

| IC50 | 7.2 µM | Not Specified | [2] |

Note on IC50 Discrepancy: The significant difference in the reported IC50 values may be attributable to variations in experimental conditions, assay formats, or the specific reagents used. The 146 nM value was explicitly determined using an HTRF assay, a common method for studying protein-protein interactions. The experimental details for the 7.2 µM value are not publicly available, making a direct comparison challenging.

Mechanism of Action

BMS-8 functions as an inhibitor of the PD-1/PD-L1 interaction. Its primary mechanism involves binding to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting the formation of PD-L1 homodimers. The dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor on activated T cells, thus disrupting the immunosuppressive signal and restoring T-cell effector functions.

Signaling Pathway

The canonical PD-1/PD-L1 signaling pathway plays a crucial role in immune tolerance and preventing autoimmunity. In the context of cancer, tumor cells often upregulate PD-L1 to engage with PD-1 on T cells, leading to the inhibition of T-cell activation, proliferation, and cytokine release. This is mediated through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1, which dephosphorylates key downstream components of the T-cell receptor (TCR) signaling cascade. By preventing the initial PD-1/PD-L1 interaction, BMS-8 effectively blocks this inhibitory signaling, thereby unleashing the anti-tumor immune response. Recent studies also suggest that small-molecule-induced dimerization can lead to the internalization and subsequent degradation of PD-L1, further reducing its availability on the cell surface to engage with PD-1.

Signaling Pathway Diagram

Caption: BMS-8 binds to PD-L1, inducing dimerization and subsequent internalization, thus blocking the inhibitory PD-1/PD-L1 interaction and restoring T-cell activation.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol is a generalized representation based on commercially available HTRF assay kits and principles, as a specific detailed protocol for the determination of the 146 nM IC50 for BMS-8 is not publicly available.

Objective: To determine the concentration at which BMS-8 inhibits 50% of the binding between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a Fc-tag)

-

Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-Fc-tag antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer

-

BMS-8 compound at various concentrations

-

384-well low-volume white microplates

Procedure:

-

Prepare serial dilutions of BMS-8 in the assay buffer.

-

In a 384-well microplate, add a defined volume of the BMS-8 dilutions.

-

Add a solution containing the tagged human recombinant PD-1 and PD-L1 proteins to each well.

-

Add the HTRF detection reagents (anti-tag antibodies conjugated to the FRET donor and acceptor).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the BMS-8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of BMS-8 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

In Vivo Efficacy

While there are mentions of in vivo studies using an analog of BMS-8 in murine models of melanoma (B16F10) and hepatocellular carcinoma (H22), specific, quantitative in vivo efficacy data for BMS-8, such as tumor growth inhibition or survival data, are not publicly available at this time.

Safety and Toxicology

No preclinical safety or toxicology data for BMS-8, including studies on acute toxicity, repeat-dose toxicity, safety pharmacology, or genotoxicity, are currently available in the public domain.

Conclusion

BMS-8 represents a promising small-molecule approach to immune checkpoint inhibition with a distinct mechanism of action involving the induction of PD-L1 dimerization. The available in vitro data demonstrate its ability to disrupt the PD-1/PD-L1 interaction at nanomolar concentrations. However, a comprehensive preclinical assessment is currently limited by the lack of publicly available in vivo efficacy and safety data. Further studies are required to fully elucidate the therapeutic potential and safety profile of BMS-8. Researchers and drug development professionals are encouraged to consult proprietary data sources or conduct further investigations to build a complete preclinical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for BMS-8 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro evaluation of BMS-8, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. BMS-8 functions by binding directly to PD-L1 and inducing its homodimerization, thereby preventing its engagement with the PD-1 receptor on T-cells and disrupting a key immune checkpoint pathway.[1][2][3][4] The following protocols describe a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to quantify the inhibitory activity of BMS-8 on the PD-1/PD-L1 interaction and a crosslinking assay to qualitatively assess its ability to induce PD-L1 dimerization.

Introduction

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on various cells including some cancer cells, serves as a critical immune checkpoint. This interaction delivers an inhibitory signal to the T-cell, leading to immune suppression and allowing tumors to evade immune surveillance. Blocking the PD-1/PD-L1 pathway has emerged as a powerful strategy in cancer immunotherapy.

BMS-8 is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[3] Unlike monoclonal antibodies that sterically hinder the binding interface, BMS-8 uniquely induces the homodimerization of PD-L1, a mechanism that effectively sequesters PD-L1 and prevents its interaction with PD-1.[1][4] The in vitro assays detailed herein are designed to characterize the biochemical activity of BMS-8 and similar small molecule inhibitors.

Data Presentation

Table 1: Quantitative Analysis of BMS-8 Inhibition of PD-1/PD-L1 Interaction

| Parameter | Value | Assay Method | Reference |

| IC50 | 7.2 µM | HTRF Binding Assay | [3] |

| IC50 | 146 nM | HTRF Binding Assay |

Note: The discrepancy in IC50 values may be attributable to variations in assay conditions, reagent sources, or protein constructs used in different studies.

Signaling Pathway

The following diagram illustrates the mechanism of action of BMS-8 in the context of the PD-1/PD-L1 signaling pathway.

References

- 1. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-8 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals